molecular formula C16H10ClNO2S2 B6047267 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6047267
M. Wt: 347.8 g/mol
InChI Key: ZYCUVTKINOHANK-ZSOIEALJSA-N
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Description

5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as CTBT, is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential pharmacological applications due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various cellular processes such as DNA synthesis, cell cycle progression, and protein synthesis. 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to induce apoptosis in cancer cells by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one also inhibits the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to scavenge free radicals and protect against oxidative stress-induced damage. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity, potent biological activity, and ease of synthesis. However, 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one also has limitations such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one also requires further studies to determine its toxicity and safety profile.

Future Directions

There are several future directions for the research on 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of focus is to optimize the synthesis method to improve the yield and purity of the compound. Another area of interest is to investigate the mechanism of action of 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in more detail to identify potential targets for therapeutic intervention. Furthermore, studies are needed to determine the pharmacokinetics and toxicity of 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in vivo to evaluate its potential as a drug candidate. Finally, the development of 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability could lead to the discovery of novel therapeutics for cancer and other diseases.
Conclusion
In conclusion, 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits potent cytotoxic and anti-inflammatory activity and has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity, potent biological activity, and ease of synthesis. However, further studies are needed to determine its toxicity and safety profile and to optimize its pharmacokinetics and bioavailability. The research on 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has opened up new avenues for the development of novel therapeutics for cancer and other diseases.

Synthesis Methods

The synthesis of 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-chlorobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with potassium hydroxide to obtain the final compound. The yield of 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is approximately 80%, and the purity can be enhanced through recrystallization.

Scientific Research Applications

5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been found to exhibit potent cytotoxic activity against cancer cell lines, including breast, prostate, and lung cancer. 5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S2/c17-13-7-2-1-4-10(13)8-14-15(20)18(16(21)22-14)11-5-3-6-12(19)9-11/h1-9,19H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUVTKINOHANK-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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